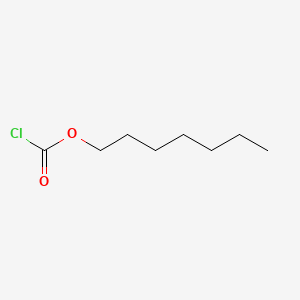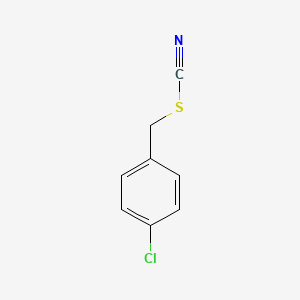
2-氟-5-硝基甲苯
描述
2-Fluoro-5-nitrotoluene is a chemical compound with the molecular formula C7H6FNO2 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes .
Synthesis Analysis
2-Fluoro-5-nitrotoluene can be synthesized by the fluorination of 2-Chloro-5-nitrotoluene and silver fluoride . The synthesis process involves the use of solid acid catalysts and 70% nitric acid as the nitrating agent . At 90°C, the nitration of 2-fluorotoluene showed a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-nitrotoluene consists of a benzene ring with a fluorine atom and a nitro group attached to it . The average mass of the molecule is 155.126 Da and the monoisotopic mass is 155.038254 Da .Physical And Chemical Properties Analysis
2-Fluoro-5-nitrotoluene is a white to light yellow crystal powder . It has a boiling point of 99-100°C at 13 mmHg and a melting point of 38-40°C . The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure, and it can cause skin irritation, serious eye irritation, and respiratory irritation .科学研究应用
催化过程
固体酸催化剂已被用于对氟甲苯进行区域选择性硝化,包括使用硝酸对2-氟-5-硝基甲苯进行硝化。与传统工艺相比,这种方法实现了高产率,并被认为是一种更清洁、更环保的方法。值得注意的是,使用不同的催化剂,如Fe/Mo/SiO2和H-beta,已经证明具有高转化率和选择性,使得这种方法高效且可持续(Maurya et al., 2003)。
光谱研究
对2-氟-5-硝基甲苯进行了振动光谱研究,并结合密度泛函理论(DFT)计算。这些研究为了解该化合物的分子结构和行为提供了见解。这样的研究对于理解2-氟-5-硝基甲苯等物质的物理和化学性质至关重要,并有助于新材料和应用的开发(Krishnakumar et al., 2013)。
沸石催化硝化
沸石催化剂已被用于对2-氟甲苯进行区域选择性硝化,合成2-氟-5-硝基甲苯。这种方法显示出显著的转化率和选择性,展示了沸石催化剂在有机合成中的潜力。这些催化剂还以其高稳定性和可重复使用性而闻名,有助于在化学合成中采用更可持续的方法(Zhang Yan-kun, 2011)。
光解研究
涉及相关化合物2-硝基甲苯的光解研究揭示了硝基甲苯在光照下的行为。这项研究对于了解这些化合物的稳定性和反应性至关重要,这对于安全处理和在各种工业过程中应用这些化合物至关重要(Diez-y-Riega & Eilers, 2012)。
安全和危害
Handling 2-Fluoro-5-nitrotoluene requires caution as it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
It is known that nitroaromatic compounds like 2-fluoro-5-nitrotoluene can undergo biotransformation in the presence of certain enzymes, potentially interacting with biological targets .
Mode of Action
Nitroaromatic compounds are generally known to undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates may interact with cellular components, leading to various biological effects.
Biochemical Pathways
2-Fluoro-5-nitrotoluene may participate in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This reaction involves the use of organoboron reagents and a palladium catalyst, leading to the formation of biaryl compounds
Pharmacokinetics
Nitroaromatic compounds are generally known to be absorbed in the gastrointestinal tract and distributed throughout the body . They can be metabolized by enzymatic reduction and conjugation reactions, and excreted in urine .
Result of Action
Nitroaromatic compounds can form reactive intermediates that may cause cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-nitrotoluene. For instance, the presence of certain enzymes can influence its biotransformation . Additionally, factors such as pH and temperature can affect its stability and reactivity .
属性
IUPAC Name |
1-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCYJGMIICONES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060021 | |
| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrotoluene | |
CAS RN |
455-88-9 | |
| Record name | 2-Fluoro-5-nitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Fluoro-5-nitrotoluene in chemical synthesis?
A1: 2-Fluoro-5-nitrotoluene serves as a key starting material for synthesizing more complex molecules. For instance, it's used in the production of 4-fluoro-3-toluidine, a valuable pesticide intermediate []. Additionally, it plays a crucial role in the multi-step synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine [].
Q2: Can you elaborate on the regioselectivity observed during the nitration of 2-Fluorotoluene and its significance?
A2: Research shows that 2-Fluorotoluene can be nitrated with high regioselectivity to produce 2-Fluoro-5-nitrotoluene [, ]. This selectivity stems from the electronic and steric effects exerted by the fluorine and methyl substituents on the aromatic ring, influencing the position of electrophilic aromatic substitution. Achieving high regioselectivity is crucial in organic synthesis to minimize byproducts and enhance the yield of the desired isomer.
Q3: What role do catalysts play in optimizing the synthesis of 2-Fluoro-5-nitrotoluene?
A3: Catalysts are instrumental in improving the efficiency and selectivity of 2-Fluoro-5-nitrotoluene production. Studies highlight the use of various catalysts, including zeolites like H-beta [] and solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2 []. These catalysts promote the nitration reaction under milder conditions, resulting in higher conversions and improved selectivity towards 2-Fluoro-5-nitrotoluene while minimizing waste generation.
Q4: Has electrochemical synthesis been explored as a potential route for 2-Fluoro-5-nitrotoluene production?
A4: Yes, research has demonstrated the feasibility of synthesizing 2-Fluoro-5-nitrotoluene through the electrochemical fluorination of 4-Nitrotoluene []. This method utilizes a unique electrochemical microcell designed to handle a mixture of hydrofluoric acid and pyridine as both solvent and electrolyte. Notably, this method leads to the formation of 2-Fluoro-5-nitrotoluene as a rearrangement product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)





![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)



